5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: is a chemical compound with the molecular formula C7H10BrN3O2 and a molecular weight of 246.08 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 5-bromo-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced using specific reagents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed:
Substitution Reactions: Substituted triazoles with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced triazole derivatives.
Coupling Reactions: Esters or amides of this compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The bromine atom and the carboxylic acid group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
- 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties . These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10BrN3O2 |
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Molecular Weight |
260.09 g/mol |
IUPAC Name |
5-bromo-1-cyclopentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10BrN3O2/c9-7-6(8(13)14)10-11-12(7)5-3-1-2-4-5/h5H,1-4H2,(H,13,14) |
InChI Key |
WMVVTZVNKLJADH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(N=N2)C(=O)O)Br |
Origin of Product |
United States |
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